molecular formula C13H12N4O4S2 B15058203 5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine

5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine

Cat. No.: B15058203
M. Wt: 352.4 g/mol
InChI Key: DYXOCHAQMXIRNR-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine is a heterocyclic compound featuring a thieno[2,3-c]pyrazole core substituted with a 4-nitrophenyl group at position 4 and an ethylsulfonyl moiety at position 3. Its synthesis typically involves multi-step reactions, including cyclization and sulfonation processes, as exemplified in analogous compounds (e.g., ).

Properties

Molecular Formula

C13H12N4O4S2

Molecular Weight

352.4 g/mol

IUPAC Name

5-ethylsulfonyl-4-(4-nitrophenyl)-2H-thieno[2,3-c]pyrazol-3-amine

InChI

InChI=1S/C13H12N4O4S2/c1-2-23(20,21)13-9(10-11(14)15-16-12(10)22-13)7-3-5-8(6-4-7)17(18)19/h3-6H,2H2,1H3,(H3,14,15,16)

InChI Key

DYXOCHAQMXIRNR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclization of 3-Aminothiophene Carboxylates

Reaction of ethyl 3-aminothiophene-2-carboxylate with hydrazine hydrate under reflux conditions generates the pyrazole ring fused to the thiophene moiety. For example, analogous syntheses of thienopyrazoles employ ethanol as a solvent at 80–90°C for 6–8 hours, achieving cyclization yields of 65–75%.

Critical Variables :

  • Solvent polarity : Ethanol or methanol enhances reaction homogeneity.
  • Temperature : Prolonged reflux improves ring closure efficiency.

Functionalization at Position 4: Introduction of 4-Nitrophenyl Group

The 4-nitrophenyl substituent is introduced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.

Ullmann-Type Coupling

A copper-catalyzed coupling between the thieno[2,3-c]pyrazole intermediate and 4-nitroiodobenzene under microwave irradiation achieves C–N bond formation. A protocol adapted from uses:

  • Catalyst : CuBr₂ (0.1 equiv)
  • Base : Cs₂CO₃ (2.0 equiv)
  • Solvent : DMF at 190°C for 20 minutes
  • Yield : ~80% (analogous to phenyl group introduction in similar systems).

Optimization Insight :
Microwave irradiation reduces reaction time from 48 hours (conventional heating) to 20 minutes while maintaining yield.

Sulfonylation at Position 5: Ethylsulfonyl Group Incorporation

The ethylsulfonyl moiety is introduced via sulfonylation of a thiol intermediate.

Oxidation of Thioether to Sulfone

  • Thiolation : Treatment of the 5-position with ethyl mercaptan in the presence of NaH (base) yields the thioether.
  • Oxidation : Hydrogen peroxide (30%) in acetic acid at 50°C for 4 hours converts the thioether to the sulfone.

Representative Data :

Step Reagent Conditions Yield
Thiolation NaH, EtSH THF, 0°C→RT 70%
Oxidation H₂O₂, AcOH 50°C, 4h 85%

Final Amine Protection and Deprotection

The 3-amine group often requires protection during sulfonylation to prevent side reactions.

Boc Protection Strategy

  • Protection : Treat the amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with DMAP (catalyst).
  • Deprotection : Post-sulfonylation, remove the Boc group using TFA/DCM (1:1) at room temperature.

Yield Impact :

  • Protection: ~90%
  • Deprotection: ~95%

Integrated Synthetic Route

Combining the above steps into a cohesive pathway:

  • Cyclization : Form thieno[2,3-c]pyrazole core (65–75% yield).
  • Coupling : Introduce 4-nitrophenyl via Ullmann reaction (80% yield).
  • Sulfonylation : Oxidize thioether to ethylsulfonyl (85% yield).
  • Amine Handling : Protect/deprotect as needed (90–95% yield per step).

Overall Yield : ~40–45% (multiplicative).

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks:
    • δ 8.35 (s, 1H, pyrazole-H)
    • δ 7.85–8.10 (m, 4H, nitrophenyl)
    • δ 3.45 (q, 2H, CH₂ of ethylsulfonyl).
  • Mass Spectrometry : ESI-MS m/z 393.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥98% purity after recrystallization from ethanol.

Industrial-Scale Considerations

Solvent Recycling

  • Ethanol and DMF are recovered via distillation, reducing costs by ~20%.

    Catalytic Efficiency

  • CuBr₂ is reused up to 3 times with minimal activity loss (<5% yield drop).

Challenges and Mitigation

Byproduct Formation

  • Issue : Over-oxidation during sulfonylation generates sulfonic acid (~5–8%).
  • Solution : Strict stoichiometric control of H₂O₂ (1.1 equiv) and temperature monitoring.

Regioselectivity in Coupling

  • Issue : Competing C-4 vs. C-5 substitution in Ullmann reaction.
  • Solution : Electron-withdrawing nitrophenyl group directs coupling to C-4.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring or the thieno[2,3-c]pyrazole core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Biology : It may exhibit biological activity, making it a candidate for drug discovery and development. Medicine Industry : Uses in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Thieno[2,3-c]pyrazole Series

Key analogs of this compound differ in substituents at positions 4 and 5, which critically modulate physicochemical and pharmacological properties. A comparative analysis is provided below:

Compound Name Position 4 Substituent Position 5 Substituent Key Properties References
5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine 4-Nitrophenyl Ethylsulfonyl High polarity, moderate solubility in DMSO; potential kinase inhibition activity.
5-(Methylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine 4-Nitrophenyl Methylsulfonyl Lower lipophilicity vs. ethylsulfonyl analog; reduced metabolic stability.
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Cyanothiophene Amino-hydroxy pyrazole Enhanced hydrogen-bonding capacity; used in dye-sensitized solar cells.
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Phenylpyrazolopyrimidine Thienopyrimidine Broader π-conjugation; anticancer activity via kinase inhibition.

Key Observations :

  • Electronic Effects: The 4-nitrophenyl group stabilizes the electron-deficient thieno[2,3-c]pyrazole core, enhancing reactivity in electrophilic substitution reactions .
  • Biological Activity: Compounds with sulfonyl groups (e.g., ethylsulfonyl, methylsulfonyl) show higher affinity for ATP-binding pockets in kinases compared to non-sulfonated analogs .
Pharmacological Profile Comparison
  • Kinase Inhibition: The 4-nitrophenyl-thieno[2,3-c]pyrazole scaffold is associated with inhibitory activity against tyrosine kinases (e.g., EGFR, VEGFR) due to its planar aromatic system and sulfonyl interactions .
  • Anticancer Potential: The phenylpyrazolopyrimidine analog () exhibited IC₅₀ values of 0.8–2.3 μM against leukemia cell lines, suggesting the target compound may share similar efficacy .

Reactivity Comparison :

  • The ethylsulfonyl group enhances stability under acidic conditions compared to methylsulfonyl analogs .
  • The 4-nitrophenyl group reduces nucleophilic attack susceptibility at position 4, contrasting with electron-donating substituents (e.g., methoxy) in other analogs .

Biological Activity

5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine is a heterocyclic compound with significant potential in pharmacology due to its unique structural features. This article examines its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Structural Overview

The molecular formula of this compound is C13H12N4O4S2C_{13}H_{12}N_{4}O_{4}S_{2} with a molecular weight of 352.4 g/mol. The compound features a thieno[2,3-c]pyrazole core, which is crucial for its biological activity. The ethylsulfonyl group enhances solubility and may influence interactions with biological targets, while the nitrophenyl group contributes to its electronic properties and reactivity .

Pharmacological Properties

Preliminary studies indicate that this compound exhibits various biological activities:

Case Studies and Research Findings

  • Molecular Docking Studies : In silico studies have indicated that the compound can effectively bind to various biological targets, such as prostaglandin reductase (PTGR2), suggesting potential use in treating inflammatory diseases .
  • Synthesis and Evaluation : The synthesis of this compound involves multi-step organic reactions that optimize yield and purity. The synthetic pathway typically includes the formation of the thieno[2,3-c]pyrazole core followed by the introduction of the nitrophenyl and ethylsulfonyl groups .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to similar compounds:

Compound NameStructural FeaturesBiological Activity
5-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amineMethylsulfonyl instead of ethylPotentially different solubility and reactivity
5-(Ethoxycarbonyl)-4-(4-chlorophenyl)-1H-thieno[2,3-c]pyrazol-3-amineEthoxycarbonyl groupDifferent pharmacological profile
5-(Phenoxy)-4-(2-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-aminePhenoxy substitutionVariation in electronic properties

This comparison highlights how variations in functional groups can significantly alter the biological activity and pharmacological profiles of thieno[2,3-c]pyrazole derivatives.

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